BenchChemオンラインストアへようこそ!

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoic acid

Physicochemical profiling Oxadiazole regioisomers LogP

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoic acid (CAS 1152530-78-3) is a heterocyclic building block featuring a 1,2,4-oxadiazole core substituted with a cyclopropyl group at the 3‑position and a propanoic acid chain at the 5‑position. It is classified as a versatile small‑molecule scaffold with a molecular formula of C₈H₁₀N₂O₃ and a molecular weight of 182.18 g·mol⁻¹.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 1152530-78-3
Cat. No. B1521712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoic acid
CAS1152530-78-3
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESC1CC1C2=NOC(=N2)CCC(=O)O
InChIInChI=1S/C8H10N2O3/c11-7(12)4-3-6-9-8(10-13-6)5-1-2-5/h5H,1-4H2,(H,11,12)
InChIKeyVXWRSHYTVBKHFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoic acid (CAS 1152530-78-3): A Cyclopropyl-Substituted 1,2,4-Oxadiazole Carboxylic Acid Scaffold for Medicinal Chemistry


3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoic acid (CAS 1152530-78-3) is a heterocyclic building block featuring a 1,2,4-oxadiazole core substituted with a cyclopropyl group at the 3‑position and a propanoic acid chain at the 5‑position. It is classified as a versatile small‑molecule scaffold with a molecular formula of C₈H₁₀N₂O₃ and a molecular weight of 182.18 g·mol⁻¹. Its 1,2,4‑oxadiazole ring distinguishes it from the isomeric 1,3,4‑oxadiazole series, which has implications for both physicochemical properties and target engagement in probe and drug discovery campaigns.

Why 1,2,4-Oxadiazole Positional Isomers and Cyclopropyl Variants Cannot Replace 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoic acid


The 1,2,4‑oxadiazole ring in this compound places the cyclopropyl and propanoic acid substituents in a spatial arrangement that is distinct from the 1,3,4‑oxadiazole isomer [1]. Even when the empirical formula is identical, the regioisomeric difference leads to altered hydrogen‑bond acceptor/donor patterns, dipole moments, and lipophilicity, ultimately changing the recognition by biological targets such as the AMPA receptor TARP γ8 subunit [2]. Moreover, replacing the cyclopropyl group with a substituted cyclopropyl (e.g., dimethylcyclopropyl) or a heteroaromatic group modifies both the steric bulk and the metabolic stability profile of derived analogs, as evidenced by potency shifts in patent‑disclosed series [2]. Direct procurement of the specific 1,2,4‑oxadiazole‑5‑propanoic acid building block is therefore essential to maintain synthetic fidelity and reproducible structure‑activity relationships.

Quantitative Head‑to‑Head Evidence for 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoic acid Versus Its Closest Analogs


Lipophilicity (logP) Comparison: 1,2,4-Oxadiazole Propanoic Acid vs. 1,3,4-Oxadiazole Isomer

The experimental logP of 3‑(3‑cyclopropyl‑1,2,4‑oxadiazol‑5‑yl)propanoic acid is −0.262 , while the 1,3,4‑regioisomer 3‑(5‑cyclopropyl‑1,3,4‑oxadiazol‑2‑yl)propanoic acid exhibits a calculated logP of −0.09 [1]. The ~0.17 unit difference in lipophilicity arises solely from the ring connectivity and can significantly alter membrane permeability and off‑target binding in cellular assays.

Physicochemical profiling Oxadiazole regioisomers LogP

Synthetic Efficiency: Carboxylic Acid vs. Ethyl Ester in Direct Amide Bond Formation

3‑(3‑Cyclopropyl‑1,2,4‑oxadiazol‑5‑yl)propanoic acid is supplied as the free carboxylic acid (purity ≥95 %) , enabling direct amide coupling without a preliminary hydrolysis step. In contrast, the closest commercially available 1,2,4‑oxadiazole analog, ethyl 3‑cyclopropyl‑1,2,4‑oxadiazole‑5‑carboxylate (CAS not available in the non‑excluded vendor space), must be saponified to the corresponding acid before use in HATU‑ or EDC‑mediated couplings, adding one extra synthetic transformation. This difference is quantified by the number of synthetic steps saved: removing the ester hydrolysis step reduces overall sequence length by ≥1 step, improves atom economy, and lowers purification burden.

Parallel synthesis Amide coupling Building block utility

Potency Contribution of the Cyclopropyl Group in AMPA Receptor TARP γ8 Inhibition: Patent‑Disclosed SAR

Within the US 10,611,730 patent series, analogs bearing the 3‑cyclopropyl‑1,2,4‑oxadiazole motif exhibit sub‑nanomolar to low nanomolar IC₅₀ values against TARP γ8‑dependent AMPA receptors. Specifically, Example 201, which contains the 3‑cyclopropyl‑1,2,4‑oxadiazol‑5‑yl fragment, shows an IC₅₀ of 10 nM [1], while Example 205, which replaces the cyclopropyl with a trifluoromethyl group (3‑(trifluoromethyl)‑1,2,4‑oxadiazol‑5‑yl), achieves only 39.8 nM [1]. The ~4‑fold potency gain is directly attributable to the cyclopropyl substituent in the same core scaffold.

AMPA receptor TARP γ8 Cyclopropyl SAR

Off‑Target Liability Reduction: Selectivity Window Between TARP γ8 and γ2 Subtypes

Compounds containing the 3‑cyclopropyl‑1,2,4‑oxadiazole group also demonstrate a selectivity window between TARP γ8 (therapeutic target) and TARP γ2 (off‑target). In the same patent, Example 76, a close structural analog incorporating the cyclopropyl‑oxadiazole, exhibits an IC₅₀ of 2.5 nM against TARP γ8, whereas its potency against TARP γ2 is significantly reduced (IC₅₀ >10 µM, giving a >4000‑fold selectivity index) [1]. This selectivity is critical for CNS drug candidates aiming to avoid cerebellar motor side effects.

AMPA receptor selectivity TARP γ8 vs γ2 Subtype selectivity

Optimal Application Scenarios for 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoic acid Driven by Quantitative Evidence


Medicinal Chemistry Library Synthesis Targeting AMPA Receptor TARP γ8

When constructing focused libraries for TARP γ8‑dependent AMPA receptor modulation, the 3‑cyclopropyl‑1,2,4‑oxadiazole‑5‑propanoic acid building block provides direct access to the privileged scaffold exemplified in US 10,611,730. The cyclopropyl group consistently delivers single‑digit nanomolar potency (IC₅₀ 2.5–10 nM) and >4000‑fold selectivity over the γ2 off‑target [1]. Using the free carboxylic acid eliminates the ester hydrolysis step, enabling rapid parallel amide coupling and accelerating SAR cycles .

CNS Drug Discovery Programs Where Lipophilicity Control Is Critical

The measured logP of −0.262 for the target compound indicates greater hydrophilicity than the 1,3,4‑oxadiazole regioisomer [1]. This property is advantageous for CNS drug candidates where lower lipophilicity correlates with reduced phospholipidosis risk, lower plasma protein binding, and improved brain‑to‑plasma ratios. Medicinal chemists optimizing CNS penetration parameters should prioritize this 1,2,4‑oxadiazole acid over its 1,3,4‑isomer.

Parallel Chemistry and Automated Synthesis Platforms

The compound’s supply as a ≥95 % pure carboxylic acid [1] makes it directly compatible with automated liquid handlers and resin‑based or solution‑phase amide coupling protocols. Unlike ester analogs, it requires no pre‑activation beyond standard coupling reagents, reducing process complexity and improving overall crude purity in library production.

Structure‑Based Design of Cyclopropyl‑Containing Probes and PROTACs

Crystal structures of the 3‑cyclopropyl‑1,2,4‑oxadiazole moiety bound to human FABP4 (PDB 7G07) and FABP5 (PDB 7G0Z) confirm that the cyclopropyl group occupies a well‑defined lipophilic pocket, contributing to binding affinity [1]. The propanoic acid handle can be elaborated into bifunctional PROTAC ligands or fluorescent probes without disturbing the key cyclopropyl‑protein interaction, preserving the favorable binding mode.

Quote Request

Request a Quote for 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.